molecular formula C8H6FNO B1304263 2-(4-Fluorophenoxy)acetonitrile CAS No. 24115-20-6

2-(4-Fluorophenoxy)acetonitrile

Cat. No.: B1304263
CAS No.: 24115-20-6
M. Wt: 151.14 g/mol
InChI Key: ODBGONFPCSVCCM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenoxy)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Fluorophenol+ChloroacetonitrileK2CO3,DMFThis compound\text{4-Fluorophenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Fluorophenol+ChloroacetonitrileK2​CO3​,DMF​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Amines: Formed from the reduction of the nitrile group.

    Quinones: Formed from the oxidation of the phenoxy group.

Scientific Research Applications

2-(4-Fluorophenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)acetonitrile depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)acetonitrile
  • 2-(4-Bromophenoxy)acetonitrile
  • 2-(4-Methylphenoxy)acetonitrile

Uniqueness

2-(4-Fluorophenoxy)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBGONFPCSVCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382420
Record name 2-(4-fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24115-20-6
Record name 2-(4-fluorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24115-20-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorophenol (560 mg, 5.0 mmol) in DMF (10 mL) is added potassium carbonate (828 mg, 6.0 mmol) followed by chloroacetonitrile (0.315 mL, 50.0 mmol). The reaction mixture is stirred and heated at 50° C. for 14 h. The reaction mixture is cooled to RT, diluted with EtOAc, and washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue purified by chromatography on silica gel; elution with dichloromethane gives 721 mg of the product 388.
Quantity
560 mg
Type
reactant
Reaction Step One
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828 mg
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reactant
Reaction Step One
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10 mL
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solvent
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0.315 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorophenol (22.4 g, 200 mmol), chloroacetonitrile (17.1 g, 220 mmol) and excess powdered potassium carbonate was refluxed for 7 h then the mixture was concentrated under reduced pressure. The residue was mixed with H2O and was extracted with Et2O. The combined organic layers were dried, filtered and concentrated under reduced pressure. The residue was Kugelrohr distilled to provide 2-(4-Fluorophenoxy)acetonitrile (25 g, 84%). The 2-(4-Fluorophenoxy)acetonitrile (25 g, 185 mmol) was reduced with alane [generated from lithium aluminum hydride (19.6 g, 516 mmol) and sulfuric acid (25.3 g, 258 mmol) according to the procedure in Example 1]. The crude product was purified by Kugelrohr distillation to provide the titled compound (12 g).
Quantity
22.4 g
Type
reactant
Reaction Step One
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17.1 g
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0 (± 1) mol
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